molecular formula C8H6N4O4 B13114854 [5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone CAS No. 1758-93-6

[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone

Katalognummer: B13114854
CAS-Nummer: 1758-93-6
Molekulargewicht: 222.16 g/mol
InChI-Schlüssel: CICTZEZHJHQMBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetrone is a heterocyclic compound that features two pyrimidine rings connected by a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetrone typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the bipyrimidine core . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production of [5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetrone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen substituents.

Wissenschaftliche Forschungsanwendungen

[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetrone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetrone is unique due to its specific arrangement of pyrimidine rings and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

1758-93-6

Molekularformel

C8H6N4O4

Molekulargewicht

222.16 g/mol

IUPAC-Name

5-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N4O4/c13-5-3(1-9-7(15)11-5)4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16)

InChI-Schlüssel

CICTZEZHJHQMBT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=O)N1)C2=CNC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.